molecular formula C29H38N8O2 B11931149 2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)- CAS No. 1472797-95-7

2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-

Cat. No.: B11931149
CAS No.: 1472797-95-7
M. Wt: 530.7 g/mol
InChI Key: HJFSVYUFOXAVAA-RSNBEDGSSA-N
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Description

FF-10101 is a novel irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant efficacy against AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors .

Preparation Methods

FF-10101 is synthesized through a series of chemical reactions designed to introduce specific functional groups that enable its selective and irreversible binding to FLT3. The synthetic route involves multiple steps, including the formation of a covalent bond with the cysteine residue at position 695 of FLT3 . Industrial production methods for FF-10101 are optimized to ensure high yield and purity, although specific details on the industrial synthesis are proprietary and not publicly disclosed.

Chemical Reactions Analysis

FF-10101 undergoes several types of chemical reactions, primarily focusing on its interaction with FLT3. The compound forms a covalent bond with the cysteine residue at position 695, leading to irreversible inhibition of FLT3 kinase activity . This unique binding mode provides broad inhibitory effects on various FLT3 mutations, including those conferring resistance to other inhibitors . Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the covalent bonding process.

Properties

CAS No.

1472797-95-7

Molecular Formula

C29H38N8O2

Molecular Weight

530.7 g/mol

IUPAC Name

(E)-N-[(2R)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m1/s1

InChI Key

HJFSVYUFOXAVAA-RSNBEDGSSA-N

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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